molecular formula C8H8N2O2 B13071903 (Furan-3-yl)(1H-pyrazol-4-yl)methanol

(Furan-3-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13071903
M. Wt: 164.16 g/mol
InChI Key: RKLVLZZFWRQKNE-UHFFFAOYSA-N
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Description

(Furan-3-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features a furan ring and a pyrazole ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of furan-3-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Furan-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (Furan-3-yl)(1H-pyrazol-4-yl)ketone

    Reduction: (Furan-3-yl)(1H-pyrazol-4-yl)methane

    Substitution: (Furan-3-yl)(1H-pyrazol-4-yl)chloromethane or (Furan-3-yl)(1H-pyrazol-4-yl)bromomethane

Scientific Research Applications

(Furan-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Furan-3-yl)(1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Furan-2-yl)(1H-pyrazol-4-yl)methanol
  • (Thiophen-3-yl)(1H-pyrazol-4-yl)methanol
  • (Pyridin-3-yl)(1H-pyrazol-4-yl)methanol

Uniqueness

(Furan-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the furan and pyrazole rings, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

furan-3-yl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H8N2O2/c11-8(6-1-2-12-5-6)7-3-9-10-4-7/h1-5,8,11H,(H,9,10)

InChI Key

RKLVLZZFWRQKNE-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(C2=CNN=C2)O

Origin of Product

United States

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